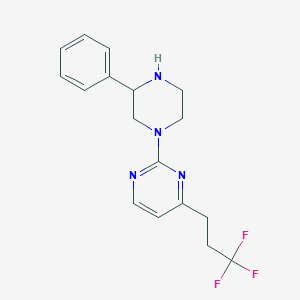
4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as FMP, is a synthetic compound that has been extensively studied for its potential application in the field of medicinal chemistry. FMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
作用机制
The exact mechanism of action of 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are known to play a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated immune cells. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the major advantages of 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is its broad-spectrum anticancer activity against different types of cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the use of this compound in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
Future research on 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide should focus on elucidating its precise mechanism of action and identifying its molecular targets. In addition, further studies are needed to investigate the in vivo efficacy and safety of this compound in preclinical animal models. The development of novel formulations or delivery systems that can enhance the solubility and bioavailability of this compound may also be of interest. Finally, the potential use of this compound in combination with other anticancer agents or immunotherapies should be explored.
合成方法
The synthesis of 4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-methylphenylpiperazine with 2-furylacetic acid followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after purification by column chromatography.
科学研究应用
4-(2-furylmethyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential application as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of this compound against different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and neuroprotective properties.
属性
IUPAC Name |
4-(furan-2-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-5-2-3-7-16(14)18-17(21)20-10-8-19(9-11-20)13-15-6-4-12-22-15/h2-7,12H,8-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZXHDNTAKJZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-butyl-6-[(2,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5424026.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424034.png)
![rel-(4aS,8aR)-6-(1-benzofuran-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5424042.png)
acetate](/img/structure/B5424050.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5424065.png)

![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5424074.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424077.png)
![(2R*,3S*,6R*)-5-(2-fluorobenzoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5424079.png)
![[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5424091.png)
![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5424102.png)
